molecular formula C10H11F2N5 B12223250 6-(4,4-difluoropiperidin-1-yl)-9H-purine

6-(4,4-difluoropiperidin-1-yl)-9H-purine

Cat. No.: B12223250
M. Wt: 239.22 g/mol
InChI Key: VCCVPWVAJMJCLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4,4-difluoropiperidin-1-yl)-9H-purine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a purine core, which is a heterocyclic aromatic organic compound, and a 4,4-difluoropiperidin-1-yl group attached to it. The presence of fluorine atoms in the piperidine ring enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4-difluoropiperidin-1-yl)-9H-purine typically involves multi-step organic reactions. One common method starts with the preparation of the 4,4-difluoropiperidine intermediate, which is then reacted with a purine derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

6-(4,4-difluoropiperidin-1-yl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce de-fluorinated or hydrogenated products.

Scientific Research Applications

6-(4,4-difluoropiperidin-1-yl)-9H-purine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes and molecular interactions.

    Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialized chemicals.

Mechanism of Action

The mechanism of action of 6-(4,4-difluoropiperidin-1-yl)-9H-purine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. For instance, it may inhibit the activity of certain kinases or interfere with DNA replication, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4,4-Difluoropiperidin-1-yl)-N-methylpyrimidin-4-amine
  • 3-Chloro-6-(4,4-difluoropiperidin-1-yl)pyridazine

Uniqueness

Compared to similar compounds, 6-(4,4-difluoropiperidin-1-yl)-9H-purine stands out due to its unique combination of a purine core and a difluoropiperidine group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H11F2N5

Molecular Weight

239.22 g/mol

IUPAC Name

6-(4,4-difluoropiperidin-1-yl)-7H-purine

InChI

InChI=1S/C10H11F2N5/c11-10(12)1-3-17(4-2-10)9-7-8(14-5-13-7)15-6-16-9/h5-6H,1-4H2,(H,13,14,15,16)

InChI Key

VCCVPWVAJMJCLL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(F)F)C2=NC=NC3=C2NC=N3

Origin of Product

United States

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